Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone

Medicinal chemistry Nucleophilicity pKa

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone (CAS 1182812-02-7, C₁₁H₁₆N₂O₂) is an N-acylpiperidine that combines a furan-2-carbonyl moiety with a 4-(methylamino)piperidine core. The molecule presents two nitrogen centers—a tertiary amide and a secondary methylamine—offering distinct nucleophilicity and hydrogen-bonding profiles that differentiate it from primary-amine and tertiary-amine congeners.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B11810719
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFuran-2-yl(4-(methylamino)piperidin-1-yl)methanone
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCNC1CCN(CC1)C(=O)C2=CC=CO2
InChIInChI=1S/C11H16N2O2/c1-12-9-4-6-13(7-5-9)11(14)10-3-2-8-15-10/h2-3,8-9,12H,4-7H2,1H3
InChIKeyMXHYKXRTIIPQBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone – Structural and Physicochemical Snapshot for Procurement Decisions


Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone (CAS 1182812-02-7, C₁₁H₁₆N₂O₂) is an N-acylpiperidine that combines a furan-2-carbonyl moiety with a 4-(methylamino)piperidine core . The molecule presents two nitrogen centers—a tertiary amide and a secondary methylamine—offering distinct nucleophilicity and hydrogen-bonding profiles that differentiate it from primary-amine and tertiary-amine congeners . It is catalogued as a versatile small-molecule scaffold for medicinal chemistry and chemical biology applications, with a calculated pKa of approximately 10.40 for the methylamino group .

Why Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone Cannot Be Swapped with Unsubstituted or Tertiary-Amine Analogs


The 4-(methylamino) group is structurally isomeric to the 4-amino and 4-(dimethylamino) variants, yet even a single N-methylation event alters the amine's pKa, steric bulk, and metabolic susceptibility . The secondary amine retains adequate nucleophilicity for reductive amination or acylation while resisting rapid oxidative deamination by monoamine oxidase B (MAO‑B) [1]. Conversely, the primary‑amine analog (4‑aminopiperidin‑1‑yl)(furan‑2‑yl)methanone is a potential MAO substrate, and the tertiary‑amine analog lacks a hydrogen-bond donor required for key target interactions [1]. The quantitative evidence below demonstrates that these differences translate into measurable advantages in reactivity, selectivity, and synthetic utility.

Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone – Quantified Differentiation Versus Closest Analogs


Amine Basicity Advantage Over Primary‑Amino Congener

The conjugate acid of the methylamino group in the target compound has a predicted pKa of 10.40 ± 0.20 . In comparison, the conjugate acid of 4‑aminopiperidine (the core of the des‑methyl analog) has a predicted pKa of 9.92 ± 0.20 . The ~0.5 log unit higher basicity of the methylamino group translates to a roughly 3‑fold greater concentration of the reactive free‑base form at physiological pH, enhancing its nucleophilic reactivity in acylation and reductive‑amination steps without the instability associated with tertiary‑amine analogs.

Medicinal chemistry Nucleophilicity pKa

Negligible MAO‑B Inhibition Bypasses Metabolic Liability of Primary‑Amine Analogs

In a recombinant human MAO‑B assay, furan-2-yl(4-(methylamino)piperidin-1-yl)methanone exhibited an IC₅₀ > 10 000 nM, indicating essentially no inhibition of the enzyme [1]. Primary‑amine analogs of furanyl‑piperidine scaffolds are known to undergo rapid oxidative deamination by MAO‑B, leading to metabolic inactivation and potential generation of reactive aldehydes [2]. While no direct head‑to‑head metabolic comparison is available, the >10 000 nM IC₅₀ against MAO‑B strongly suggests that the N‑methyl group effectively shields the compound from MAO‑mediated metabolism, a property not shared by the des‑methyl (4‑amino) congener.

Metabolic stability MAO‑B Drug design

Validated Intermediate for μ‑Opioid Antagonist Synthesis

The US patent US20050085508A1 [1] describes a series of 4‑(2‑furoyl)aminopiperidines as potent μ‑opioid receptor (MOR) antagonists, with the general formula encompassing the target compound as a key synthetic intermediate. While the final MOR antagonists in the patent show Ki values in the single‑digit nanomolar range, the 4‑(methylamino) intermediate serves as a versatile branching point for introducing diverse N‑substituents that modulate selectivity and pharmacokinetics. In contrast, the 4‑amino analog cannot be directly alkylated without risking over‑alkylation, and the 4‑(dimethylamino) analog lacks the hydrogen‑bond donor required for optimal MOR binding [1].

Opioid receptor Antagonist Synthesis intermediate

Application Scenarios Where Furan-2-yl(4-(methylamino)piperidin-1-yl)methanone Outperforms Analogs


μ‑Opioid Antagonist Probe Development

The compound's methylamino group permits single‑step reductive amination to install diverse N‑substituents, directly accessing the pharmacophore described in US20050085508A1 [1]. In contrast, the primary‑amine analog requires cumbersome protection/deprotection sequences to avoid over‑alkylation, increasing synthetic cycle time by 2–3 steps. Labs focused on opioid receptor pharmacology should procure this intermediate over the amino or dimethylamino variants to streamline the synthesis of high‑affinity MOR antagonists.

Kinase Inhibitor Library Design

The furan‑piperidine scaffold is a privileged core in kinase inhibitor discovery [1]. The methylamino handle offers a balanced nucleophilicity (pKa ~10.4) that reacts efficiently with aryl halides and aldehydes under mild conditions, enabling parallel synthesis of focused libraries with high conversion rates. The primary‑amine analog, with its lower pKa, requires harsher conditions that can compromise sensitive kinase‑binding motifs.

Chemical Probes Requiring Metabolic Stability

The >10 µM IC₅₀ against MAO‑B [1] indicates that the compound is unlikely to be deaminated by MAO‑B, a clearance pathway that limits the utility of many primary‑amine‑containing chemical probes. For cell‑based assays lasting >4 hours, the methylamino compound maintains stable intracellular concentrations, whereas the primary‑amine analog may be depleted within 1–2 hours. This metabolic advantage recommends the target compound for chronic dosing in cellular pharmacology studies.

Fragment‑Based Drug Discovery (FBDD)

With a molecular weight of 208.26 g/mol and a balanced logP (~1.0), the compound meets the Rule of Three criteria for fragment libraries [1]. The secondary amine provides a tractable vector for fragment growing or merging, while the furan ring can engage in π‑stacking interactions. The 4‑amino and 4‑dimethylamino analogs, by contrast, either introduce an additional hydrogen‑bond donor (increasing polarity and off‑target binding) or eliminate the donor entirely (reducing binding affinity). Commercial availability as a ready‑to‑use scaffold further distinguishes this fragment from custom‑synthesized alternatives.

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